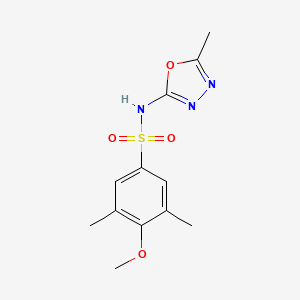![molecular formula C13H16N2O3 B6975514 methyl 5-[[(1R,2R)-2-ethylcyclopropanecarbonyl]amino]pyridine-2-carboxylate](/img/structure/B6975514.png)
methyl 5-[[(1R,2R)-2-ethylcyclopropanecarbonyl]amino]pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-[[(1R,2R)-2-ethylcyclopropanecarbonyl]amino]pyridine-2-carboxylate is a complex organic compound with a unique structure that combines a pyridine ring with a cyclopropane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[[(1R,2R)-2-ethylcyclopropanecarbonyl]amino]pyridine-2-carboxylate typically involves multiple steps:
Formation of the Cyclopropane Moiety: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where an alkene reacts with diiodomethane (CH2I2) in the presence of a zinc-copper couple.
Attachment of the Cyclopropane to the Pyridine Ring: This step involves the formation of an amide bond between the cyclopropane carboxylic acid and the amino group on the pyridine ring. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step is the esterification of the carboxylic acid group on the pyridine ring with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Nitro or halogenated pyridine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, methyl 5-[[(1R,2R)-2-ethylcyclopropanecarbonyl]amino]pyridine-2-carboxylate is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may allow it to act as an inhibitor or modulator of certain biological pathways, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their mechanical or chemical properties.
作用机制
The mechanism by which methyl 5-[[(1R,2R)-2-ethylcyclopropanecarbonyl]amino]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring can interact with hydrophobic pockets in proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
Methyl 5-aminopyridine-2-carboxylate: Lacks the cyclopropane moiety, making it less hydrophobic and potentially less bioactive.
Ethyl 5-[[(1R,2R)-2-ethylcyclopropanecarbonyl]amino]pyridine-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its solubility and reactivity.
Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring but lack the pyridine moiety, making them less versatile in biological applications.
Uniqueness
Methyl 5-[[(1R,2R)-2-ethylcyclopropanecarbonyl]amino]pyridine-2-carboxylate is unique due to its combination of a cyclopropane ring and a pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
methyl 5-[[(1R,2R)-2-ethylcyclopropanecarbonyl]amino]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-8-6-10(8)12(16)15-9-4-5-11(14-7-9)13(17)18-2/h4-5,7-8,10H,3,6H2,1-2H3,(H,15,16)/t8-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPCITGJLUZWJB-PSASIEDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1C(=O)NC2=CN=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]1C(=O)NC2=CN=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-ethyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide](/img/structure/B6975440.png)
![1-[2-[4-(4-methyl-1H-pyrrole-3-carbonyl)piperazin-1-yl]ethyl]pyridin-2-one](/img/structure/B6975445.png)
![1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B6975453.png)
![5-(5-iodopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B6975461.png)
![N-[[2-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]phenyl]methyl]-5-methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6975467.png)
![3-phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole](/img/structure/B6975470.png)
![5-cyclopropyl-N-[(3,5-dibromopyridin-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6975480.png)
![N-[[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]methyl]-5-methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6975488.png)
![2-Cyclopropyl-5-[[4-[(2-fluorophenyl)methoxy]piperidin-1-yl]methyl]-1,3,4-thiadiazole](/img/structure/B6975499.png)
![2-[[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole](/img/structure/B6975504.png)
![N-[(3,5-dibromopyridin-4-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazol-2-amine](/img/structure/B6975510.png)
![2-[(2R,6S)-2,6-dimethyl-4-(3-methylpyrazin-2-yl)piperazin-1-yl]ethanol](/img/structure/B6975521.png)
![N-[3-(dimethylamino)-2-methylphenyl]-2-methoxypropane-1-sulfonamide](/img/structure/B6975522.png)

